molecular formula C14H17N3O2 B558447 Boc-D-serine CAS No. 6368-20-3

Boc-D-serine

Cat. No.: B558447
CAS No.: 6368-20-3
M. Wt: 205.21 g/mol
InChI Key: DMEAHHGMZZKXFD-ZDUSSCGKSA-N
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Description

Boc-D-serine (CAS 6368-20-3) is a chiral amino acid derivative where the amino group of D-serine is protected by a tert-butoxycarbonyl (Boc) group. It is a white crystalline powder with a melting point of 90–95°C, specific optical rotation of +4.0° to +5.0° (C=2, ethyl acetate), and ≥98% purity . This compound is widely utilized in pharmaceutical synthesis, particularly as a chiral building block for antiepileptic drugs (e.g., lacosamide) and macrocyclic compounds . Its unprotected hydroxyl group enables participation in reactions such as Mitsunobu couplings, while the Boc group allows selective deprotection under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-serine typically involves the protection of the amino group of D-serine with a tert-butoxycarbonyl group. This is achieved by reacting D-serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is this compound, which can be purified by recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Boc Protection of D-Serine

  • Reagents : Boc anhydride (di-tert-butyl dicarbonate), NaOH, or triethylamine .
  • Conditions : Reaction in aqueous NaOH at 50°C for 1–2 hours .
  • Product : Boc-D-serine (yield: >95%, purity: ≥98% by HPLC) .

Mechanism :
The amino group of D-serine reacts with Boc anhydride under basic conditions to form a stable carbamate, preventing unwanted side reactions during subsequent steps .

Boc Deprotection

  • Reagents : Trifluoroacetic acid (TFA) or aqueous H₃PO₄ .
  • Conditions :
    • Acidic hydrolysis with TFA in dichloromethane (0–25°C, 1–4 hours) .
    • Industrial deprotection uses H₃PO₄ for eco-friendly processing .
  • Product : D-Serine derivatives (e.g., D-serine benzylamide) .

Key Finding :
Deprotection with TFA retains stereochemical integrity, critical for chiral drug synthesis .

Amide Bond Formation

  • Reagents : Dicyclohexylcarbodiimide (DCC), benzylamine .
  • Conditions : Ethyl acetate solvent, 0–5°C → room temperature .
  • Product : this compound benzylamide (yield: 80–90%) .

Applications :
Used in the synthesis of lacosamide, an antiepileptic drug .

Hydroxyl Group Oxidation

  • Reagents : KMnO₄ or CrO₃ .
  • Conditions : Mild acidic or neutral conditions .
  • Product : Ketone or aldehyde derivatives (e.g., 3-oxo-D-serine) .

Mechanism :
The hydroxyl group is oxidized to a carbonyl, enabling further functionalization .

O-Methylation

  • Reagents : Methyl iodide, Ag₂O .
  • Conditions : Polar aprotic solvents (DMF), 25–50°C .
  • Product : this compound methyl ether (key intermediate in lacosamide synthesis) .

Industrial Optimization :
Avoids cryogenic conditions, enabling scalable production .

Key Research Findings

  • Efficiency : Boc protection at 50°C reduces reaction time from 16 hours to 1–2 hours compared to room-temperature methods .
  • Stereoselectivity : Coupling agents like DCC preserve the D-configuration, avoiding racemization .
  • Scalability : Continuous flow systems in industrial settings enhance yield (≥99% purity) .

Scientific Research Applications

Peptide Synthesis

Overview : Boc-D-serine is extensively used as a protective group in peptide synthesis. It allows for selective modification of amino acids, facilitating the creation of complex peptide structures.

Case Study : In one study, researchers utilized this compound in the synthesis of peptides that required D-amino acids, enhancing the diversity and functionality of peptide libraries. The efficiency of this approach was demonstrated through successful synthesis and characterization of bioactive peptides .

Neuroscience Research

Overview : this compound plays a critical role in neuroscience, particularly in studies related to NMDA receptors. Its potential as a modulator of these receptors is crucial for understanding synaptic plasticity and memory formation.

Findings : Research has shown that this compound can influence neuronal signaling pathways, which are vital in developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Elevated levels of D-serine have been correlated with neuroinflammation and excitotoxicity, indicating its dual role as both a potential therapeutic target and a biomarker .

Drug Development

Overview : The compound is integral to designing novel pharmaceuticals that target various biological pathways. Its role in amino acid metabolism and neurotransmission makes it a valuable asset in drug discovery.

Application Example : In the development of lacosamide, an anticonvulsant medication, this compound was used in the N-Boc protection step during synthesis. This process improved yield and purity while avoiding hazardous reagents commonly used in pharmaceutical synthesis .

Bioconjugation Techniques

Overview : this compound is employed in bioconjugation methods, which are essential for linking biomolecules for drug delivery systems or diagnostic applications.

Research Insight : Studies indicate that utilizing this compound in bioconjugation enhances the specificity and efficacy of therapeutic agents by ensuring precise targeting within biological systems. This application is particularly important in developing targeted cancer therapies .

Chirality Research

Overview : The chiral nature of this compound makes it a valuable tool in studying stereochemistry's effects on biological systems.

Significance : Investigations into chirality have revealed that this compound can aid in producing enantiomerically pure drugs, which are crucial for maximizing therapeutic efficacy while minimizing side effects .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Peptide SynthesisProtective group for selective amino acid modificationEnhanced peptide libraries with bioactive properties
Neuroscience ResearchModulator of NMDA receptors; implications for memory and synaptic plasticityElevated D-serine linked to neuroinflammation
Drug DevelopmentDesign of pharmaceuticals targeting amino acid metabolismUsed in lacosamide synthesis for improved yield
BioconjugationLinking biomolecules for targeted drug deliveryImproved specificity in cancer therapies
Chirality ResearchStudies on stereochemistry effects; production of enantiomerically pure compoundsEssential for drug efficacy and safety

Mechanism of Action

The mechanism of action of Boc-D-serine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group prevents the amino group from participating in unwanted side reactions, allowing for selective coupling with other amino acids. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions or biological processes .

Comparison with Similar Compounds

Boc-L-Serine (CAS 3262-72-4)

  • Structural Difference : Enantiomer of Boc-D-serine, with L-configuration at the α-carbon.
  • Applications : Used similarly in peptide synthesis but yields stereoisomers with distinct biological activities. For example, this compound-derived (3R,4S)-piperidine diamines exhibit 2× higher anti-factor Xa activity than L-serine-derived isomers .
  • Physical Properties : Mirror image optical rotation (e.g., -4.0° to -5.0° under identical conditions) .

N-Boc-O-Benzyl-D-Serine

  • Structural Difference : Hydroxyl group protected by a benzyl ether.
  • Applications: Orthogonal protection strategy allows sequential deprotection (Boc removed with acid, benzyl with hydrogenolysis). Used in multi-step syntheses where hydroxyl reactivity must be controlled .
  • Limitations : Additional deprotection step required compared to this compound, complicating synthetic routes .

This compound Methyl Ester

  • Structural Difference : Carboxylic acid group esterified as a methyl ester.
  • Applications: Enhanced lipophilicity facilitates reactions in non-polar solvents. The ester can be hydrolyzed to regenerate the carboxylic acid post-synthesis .
  • Stability : More stable than the free acid but requires an extra hydrolysis step for downstream functionalization .

Boc-Ser(tBu) (O-tert-Butyl-Boc-D-Serine)

  • Structural Difference : Hydroxyl group protected by a tert-butyl ether.
  • Applications : Compatible with Boc deprotection conditions (both require acidic environments), enabling simultaneous or sequential removal. Ideal for synthesizing acid-sensitive compounds .
  • Advantages Over Benzyl Protection : tert-butyl ethers are more stable under basic conditions than benzyl ethers .

Boc-DL-Proline (CAS 15761-39-4)

  • Structural Difference : Cyclic secondary amine (proline) vs. serine’s primary amine and hydroxyl group.
  • Applications : Used for inducing conformational rigidity in peptides. This compound, in contrast, provides a flexible hydroxyl group for hydrogen bonding or further derivatization .

Key Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Melting Point (°C) Optical Rotation [α]D (Conditions) Key Applications
This compound 6368-20-3 90–95 +4.0° to +5.0° (C=2, EtAc) Lacosamide synthesis , macrocycles
Boc-L-Serine 3262-72-4 90–95 -4.0° to -5.0° (C=2, EtAc) Peptide synthesis
N-Boc-O-Benzyl-D-Serine - - - Orthogonal protection
This compound Methyl Ester - - - Lipophilic intermediates

Biological Activity

Boc-D-serine, a derivative of D-serine, has garnered attention in the field of biochemistry and pharmacology due to its biological activity, particularly as a modulator of neurotransmission and potential therapeutic agent in various neurological disorders. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.

Overview of D-serine and this compound

D-serine is a naturally occurring amino acid that serves as an endogenous co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. This compound, featuring a tert-butyloxycarbonyl (Boc) protective group, is used to enhance the stability and solubility of D-serine in pharmaceutical formulations.

Biological Mechanisms

  • NMDA Receptor Modulation :
    • This compound acts as a co-agonist at NMDA receptors, enhancing glutamatergic neurotransmission. This property is critical for synaptic plasticity, learning, and memory processes .
    • The interaction with NMDA receptors suggests potential applications in treating cognitive deficits associated with various psychiatric disorders.
  • Neuroprotective Effects :
    • Studies indicate that D-serine levels are altered in neurodegenerative diseases such as Alzheimer's and schizophrenia. This compound may help restore normal signaling pathways disrupted in these conditions .
    • Research shows that increasing D-serine levels can counteract excitotoxicity induced by excessive glutamate signaling, providing neuroprotective benefits .

Therapeutic Applications

This compound's biological activity has led to its investigation in several therapeutic contexts:

  • Schizophrenia : Clinical studies have indicated that D-serine supplementation can improve cognitive function and reduce negative symptoms in schizophrenia patients. This compound may serve a similar role due to its structural similarity .
  • Major Depressive Disorder : Evidence suggests that D-serine exhibits antidepressant-like effects in animal models. This compound could potentially be explored as an adjunct treatment for depression .
  • Alzheimer's Disease : Elevated levels of D-serine have been observed in Alzheimer's patients, indicating its involvement in disease pathology. This compound may offer a novel approach to modulating D-serine levels therapeutically .

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Hashimoto et al. (2019)SchizophreniaD-serine levels significantly lower in patients; supplementation improved cognitive function .
Malkesman et al. (2019)DepressionD-serine showed positive responses in behavioral tests; implications for this compound as a treatment .
Fisher et al. (2015)Alzheimer's DiseaseElevated D-serine levels correlated with disease severity; potential for this compound as a biomarker .

Case Study: Clinical Trial of D-serine in Schizophrenia

A double-blind placebo-controlled trial investigated the effects of high-dose D-serine (60 mg/kg/day) on cognitive deficits in schizophrenia patients. Results indicated significant improvements in neurocognitive function and auditory processing measures, suggesting that this compound could yield similar benefits due to its NMDA receptor modulation properties.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing Boc-D-serine, and how can researchers ensure reproducibility?

  • Methodological Answer : The synthesis of this compound typically involves tert-butoxycarbonyl (Boc) protection of the amino group in D-serine. Key steps include:

  • Protection : Reacting D-serine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃) to form this compound .
  • Purification : Use column chromatography or recrystallization to isolate the product, ensuring purity (>95%) via HPLC or TLC .
  • Characterization : Confirm identity using 1^1H/13^13C NMR, IR spectroscopy, and mass spectrometry. For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations in detail .

Q. Which analytical techniques are critical for characterizing this compound, and what are their limitations?

  • Methodological Answer :

  • NMR Spectroscopy : Essential for confirming stereochemistry and Boc-group attachment. However, overlapping signals in crowded spectra may require advanced techniques like 2D NMR (e.g., COSY, HSQC) .
  • Mass Spectrometry (MS) : Validates molecular weight but may not distinguish between this compound and its enantiomer without chiral columns .
  • Polarimetry : Measures optical activity to verify enantiomeric purity but requires high sample purity to avoid interference .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stereochemical stability of this compound under physiological conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Incubate this compound in buffers mimicking physiological pH (e.g., 7.4) and temperature (37°C). Monitor racemization via chiral HPLC at timed intervals .
  • Variable Testing : Introduce enzymes (e.g., proteases) or metal ions to assess catalytic effects on stability. Use 1^1H NMR to track structural changes in real-time .
  • Statistical Design : Employ factorial experiments to evaluate interactions between pH, temperature, and enzymatic activity. Apply ANOVA to identify significant variables .

Q. What strategies reconcile contradictory data on this compound’s biological activity across studies?

  • Methodological Answer :

  • Systematic Review : Use PRISMA guidelines to collate literature, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges. Meta-analysis can quantify effect sizes and heterogeneity .
  • Replication Studies : Reproduce conflicting experiments under standardized conditions. Control for batch-to-batch variability in this compound synthesis by validating purity and stereochemistry upfront .
  • Mechanistic Modeling : Apply molecular dynamics simulations to predict this compound’s interactions with target proteins, identifying conditions where binding affinity diverges .

Q. How should researchers optimize reaction conditions to improve this compound yield while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model the effects of temperature, solvent polarity, and catalyst concentration on yield. Identify optimal conditions via central composite design .
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to detect intermediate byproducts (e.g., Boc-deprotected serine) and adjust reaction parameters dynamically .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., ethyl acetate) and evaluate atom economy using computational tools like EATOS .

Q. Methodological Considerations for Data Reporting

Q. What are the best practices for documenting this compound research to ensure transparency and reproducibility?

  • Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental Detail : Report exact molar ratios, solvent grades, and instrumentation settings. For novel derivatives, include full spectroscopic data and purity metrics .
  • Supporting Information : Provide raw NMR spectra, chromatograms, and crystallographic data (if applicable) in supplemental files. Reference these in the main text to enable validation .
  • Ethical Reporting : Disclose any deviations from protocols and justify substitutions (e.g., alternative reagents) to mitigate reproducibility risks .

Properties

IUPAC Name

(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOAKXBXYSJBGX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348465
Record name Boc-D-serine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6368-20-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6368-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-serine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid
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Retrosynthesis Analysis

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